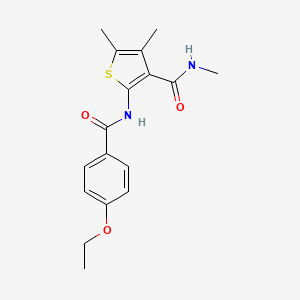

2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

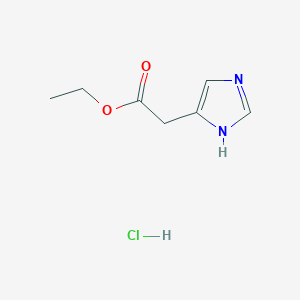

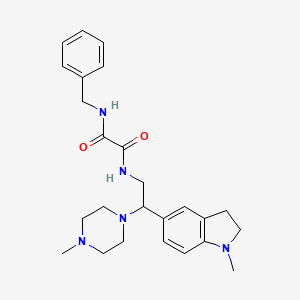

The compound “2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals .

Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

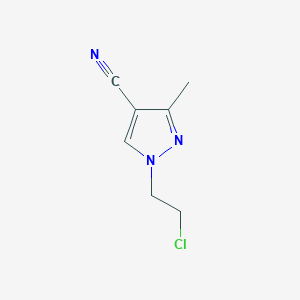

The chemical reactivity of this compound could be influenced by several functional groups present in the molecule. For instance, the amide group might participate in hydrolysis or condensation reactions. The thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of an amide group could influence its solubility in water .科学的研究の応用

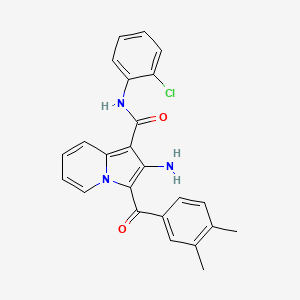

Antimicrobial Activity

The behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one toward nitrogen nucleophiles has been investigated. It reacts with various amines, amino acids, and derivatives of 2-aminothiodiazole. The resulting quinazoline and quinazolinone derivatives exhibit antimicrobial potential . These compounds could serve as promising agents against bacterial and fungal infections.

Anti-Platelet Aggregation

Due to its unique reactivity, 2-ethoxy-(4H)-3,1-benzoxazin-4-one has been explored as an anti-platelet aggregation agent. It may help prevent excessive blood clotting, which is crucial for cardiovascular health .

Human Leukocyte Elastase Inhibition

This compound has shown potential as a human leukocyte elastase inhibitor. Elastase plays a role in inflammatory processes, and inhibiting it could have therapeutic implications for conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

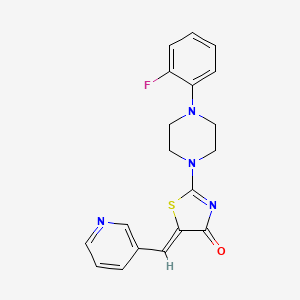

Receptor Modulation

Researchers have identified 2-ethoxy-(4H)-3,1-benzoxazin-4-one as both a receptor agonist and antagonist. Its ability to interact with specific receptors opens avenues for drug development, especially in the context of neurological disorders and immune responses .

Pesticide Applications

While not widely explored, this compound’s reactivity suggests potential as a pesticide. Further studies could investigate its efficacy in pest control .

Tissue Culture Protection and Neurodegeneration Models

2-ethoxy-(4H)-3,1-benzoxazin-4-one has been studied for its protective effects in tissue culture and as an in vivo model for neurodegeneration. These applications are relevant in understanding cellular processes and developing neuroprotective strategies .

作用機序

Target of Action

Similar compounds have been found to inhibit dgat1 in mouse c2c12 cells .

Mode of Action

It is suggested that it may interact with its targets, such as dgat1, leading to changes in cellular processes .

Biochemical Pathways

It is suggested that it may affect the pathway involving dgat1, which plays a role in triglyceride synthesis .

Result of Action

It is suggested that it may suppress triglyceride accumulation in mouse c2c12 cells .

特性

IUPAC Name |

2-[(4-ethoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-5-22-13-8-6-12(7-9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)23-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUXOFUVTPBCDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2542073.png)

![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2542074.png)

![2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2542077.png)

![(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B2542084.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2542085.png)